4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
Overview
Description
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is an organic compound with a molecular formula of C5H3ClN2S2. This compound is part of the thiazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of both chlorine and methylsulfanyl groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroacetonitrile with carbon disulfide and methylamine, followed by cyclization with sulfur and chlorination. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and purification steps are crucial to obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-Chloro-2-(methylsulfinyl)-1,3-thiazole-5-carbonitrile, 4-Chloro-2-(methylsulfonyl)-1,3-thiazole-5-carbonitrile.
Reduction: 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-amine.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylsulfanyl)-5-methylthiazole
- 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is unique due to the presence of both chlorine and methylsulfanyl groups, which provide distinct reactivity patterns. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S2/c1-9-5-8-4(6)3(2-7)10-5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVZRZHCGGGPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.